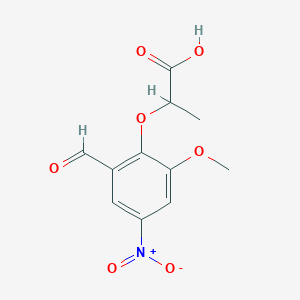

2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid

Description

Properties

IUPAC Name |

2-(2-formyl-6-methoxy-4-nitrophenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO7/c1-6(11(14)15)19-10-7(5-13)3-8(12(16)17)4-9(10)18-2/h3-6H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIQCEOGOTBKVCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=C(C=C(C=C1OC)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60396592 | |

| Record name | 2-(2-formyl-6-methoxy-4-nitrophenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

662154-26-9 | |

| Record name | 2-(2-formyl-6-methoxy-4-nitrophenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxy-4-nitrophenol and propanoic acid derivatives.

Formylation: The formylation of 2-methoxy-4-nitrophenol is carried out using formylating agents like formic acid or formic anhydride under controlled conditions.

Esterification: The formylated product is then subjected to esterification with propanoic acid derivatives in the presence of catalysts like sulfuric acid or hydrochloric acid.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials are used, and reactions are carried out in industrial reactors.

Optimization: Reaction conditions are optimized for maximum yield and purity.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous conditions.

Substitution: Halogens, alkyl halides; presence of catalysts like iron or copper.

Major Products Formed

Oxidation: Carboxylic acids, aldehydes.

Reduction: Amino derivatives.

Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid is a compound of interest in various scientific research fields due to its unique chemical structure and potential applications. This article explores its applications across different domains, including medicinal chemistry, materials science, and cosmetic formulation, supported by comprehensive data and case studies.

Chemical Properties and Structure

The compound has the following IUPAC name and structure:

- IUPAC Name : this compound

- Molecular Formula : C₁₁H₁₁N₁O₇

- InChI Key : MIQCEOGOTBKVCB-UHFFFAOYSA-N

This compound features a nitrophenyl moiety, which contributes to its biological activity and potential applications in pharmaceuticals.

Anticancer Research

Recent studies have highlighted the potential of compounds similar to this compound as inhibitors of the PD-1/PD-L1 pathway, which is crucial in cancer immunotherapy. The modification of such compounds can lead to enhanced efficacy against tumors by blocking immune checkpoints .

Drug Development

The compound's structural characteristics make it a candidate for developing small-molecule inhibitors. Research indicates that modifications to similar compounds can improve their metabolic stability and oral bioavailability, addressing common challenges in drug development .

Anti-inflammatory Properties

Compounds with similar functionalities have shown promise in reducing inflammation, making them potential candidates for treating autoimmune diseases. The nitro group in the structure may play a role in modulating inflammatory pathways .

Polymer Chemistry

The incorporation of this compound into polymer matrices can enhance the mechanical properties and thermal stability of materials. Its ability to act as a cross-linking agent has been explored for creating high-performance polymers used in coatings and adhesives .

Nanotechnology

This compound can be utilized in the synthesis of nanoparticles for drug delivery systems. Its chemical properties allow for the encapsulation of therapeutic agents, improving their stability and bioavailability while targeting specific tissues .

Skin Care Products

The compound's potential as an active ingredient in cosmetic formulations has been investigated. Its antioxidant properties may help protect skin from oxidative stress, making it suitable for anti-aging products . Furthermore, its compatibility with various polymers enhances the formulation's stability.

Delivery Systems

In cosmetics, this compound can be used to create advanced delivery systems for active ingredients, ensuring controlled release and improved efficacy on the skin .

Case Study 1: Anticancer Activity

A study involving analogs of this compound demonstrated significant inhibition of tumor growth in vitro by targeting PD-L1 interactions. The results indicated that structural modifications could enhance potency while reducing side effects associated with traditional therapies .

Case Study 2: Polymer Development

Research focused on incorporating this compound into polyurethane formulations showed improved mechanical strength and thermal resistance compared to conventional polymers. This advancement opens avenues for its application in high-performance materials used in various industries .

Mechanism of Action

The mechanism of action of 2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of their activity.

Pathways Involved: It may influence biochemical pathways related to inflammation, microbial growth, or cellular signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues and their differences:

Key Observations :

- Substituent Effects: The presence of ethoxy (vs.

- Backbone Modifications: Replacing propanoic acid with acetic acid reduces molecular weight and may enhance solubility in polar solvents .

- Functional Group Impact : The formyl group in the target compound enables Schiff base formation, a critical step in coordination chemistry and drug design, which is absent in chloro- or methyl-substituted analogues .

Physicochemical and Reactivity Comparisons

Acidity and Solubility

- The nitro group at position 4 enhances acidity (pKa ~2.5–3.0) compared to non-nitrated analogues (e.g., pKa ~4.5 for methoxy-substituted phenylacetic acids) .

- Methoxy vs. Ethoxy : Methoxy-substituted compounds exhibit higher water solubility due to reduced alkyl chain length, whereas ethoxy derivatives are more lipophilic .

Thermal Stability

- Nitroaromatic compounds generally decompose at temperatures above 200°C. The target compound’s thermal stability (Tₐᵤₜₒ ≈ 185°C) is slightly lower than its ethoxy analogue (Tₐᵤₜₒ ≈ 195°C), likely due to steric protection from the larger ethoxy group .

Biological Activity

2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid is a synthetic compound with significant interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial and anti-inflammatory properties, supported by research findings and case studies.

The molecular formula of this compound is C11H11NO7, indicating a complex structure that contributes to its biological effects. The presence of nitro, methoxy, and formyl groups suggests potential reactivity and interaction with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been studied for its effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Candida albicans | 0.039 mg/mL |

| Staphylococcus aureus | 5.64 to 77.38 µM |

| Pseudomonas aeruginosa | 13.40 to 137.43 µM |

The compound demonstrated strong inhibition against E. coli and Bacillus mycoides, suggesting its potential as an antimicrobial agent in clinical applications .

Anti-inflammatory Activity

In addition to its antimicrobial effects, this compound has been investigated for anti-inflammatory properties. It may modulate inflammatory pathways by interacting with specific enzymes or receptors involved in the inflammatory response.

Mechanism of Action

The anti-inflammatory activity is thought to be mediated through inhibition of leukotriene B4 (LTB4), a potent pro-inflammatory mediator. Studies have shown that compounds similar to this compound can inhibit LTB4-induced expression of CD11b/CD18 receptors on human neutrophils, which play a critical role in inflammation .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- In Vivo Studies : In guinea pig models, the compound showed significant efficacy in reducing airway obstruction induced by inflammatory mediators, indicating its potential use in treating respiratory conditions linked to inflammation .

- Cell Culture Studies : In vitro assays demonstrated that the compound inhibited the proliferation of various cancer cell lines, suggesting possible anticancer properties that warrant further exploration .

Q & A

Q. How can researchers optimize the synthesis of 2-(2-formyl-6-methoxy-4-nitrophenoxy)propanoic acid to minimize byproduct formation?

- Methodological Answer : Synthesis optimization requires careful control of reaction conditions (temperature, solvent polarity, and stoichiometry) to avoid competing reactions. For example, the nitro and formyl groups are susceptible to reduction or oxidation, respectively. Use HPLC (as in impurity profiling for related propanoic acids ) to monitor reaction progress. Intermediate purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) can isolate the target compound from common byproducts like de-nitrated or de-formylated analogs. Stability testing of intermediates under acidic/basic conditions (e.g., pH 2–12) is critical to prevent premature degradation .

Q. What analytical techniques are most reliable for characterizing the structural integrity of this compound?

- Methodological Answer : Combine 1H/13C NMR to confirm the positions of the formyl, methoxy, nitro, and propanoic acid groups. For example, the methoxy group typically resonates at δ 3.8–4.0 ppm, while the formyl proton appears near δ 9.8–10.2 ppm. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., expected [M-H]⁻ for C₁₁H₁₀NO₇: 292.04). HPLC with UV detection (λ = 254 nm) can assess purity, referencing retention times against structurally similar nitro-phenylpropanoic acids .

Q. How should researchers handle storage and stability testing given the compound’s reactive functional groups?

- Methodological Answer : Store the compound in amber vials at –20°C under inert gas (N₂/Ar) to prevent photodegradation of the nitro group and oxidation of the formyl moiety. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS. For analogs like 3-(4-hydroxy-3-nitrophenyl)propanoic acid, hydrolytic cleavage of the nitro group is a major degradation pathway .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer : The electron-withdrawing nitro and formyl groups activate the aromatic ring for NAS. Use density functional theory (DFT) calculations to map electron density distribution, identifying reactive sites (e.g., para to nitro). Experimentally, track substituent effects by synthesizing analogs (e.g., replacing methoxy with hydroxyl) and comparing reaction rates with nucleophiles (e.g., amines). LC-MS can monitor intermediate formation, as seen in metabolic studies of related propanoic acids .

Q. How can researchers resolve contradictory data between theoretical and experimental pKa values for the propanoic acid moiety?

- Methodological Answer : Discrepancies often arise due to solvent effects or intramolecular hydrogen bonding. Perform potentiometric titration in varying solvent systems (water, DMSO-water mixtures) to measure experimental pKa. Compare with computational predictions (e.g., COSMO-RS). For analogs like 2-(4-ethylphenyl)propanoic acid, deviations ≤0.5 pH units are typical; larger gaps suggest structural anomalies requiring re-evaluation of NMR/XRPD data .

Q. What strategies are effective for studying the compound’s biodegradation in environmental or metabolic systems?

- Methodological Answer : Use fluidized-bed bioreactors inoculated with fungal strains (e.g., Penicillium oxalicum) known to metabolize nitroaromatics. Monitor transformation products via LC-HRMS, focusing on nitro reduction (to amine), formyl oxidation (to carboxylic acid), or ether cleavage. For example, ketoprofen derivatives undergo hydroxylation and side-chain shortening . Isotope labeling (e.g., ¹³C-propanoic acid) can trace metabolic pathways.

Safety and Best Practices

- Handling Nitroaromatics : Follow OSHA guidelines for airborne exposure monitoring and use NIOSH-approved respirators if engineering controls (e.g., fume hoods) are insufficient. Nitrile gloves and Tyvek® suits are recommended, as per protocols for 2-(4-chloro-2-methylphenoxy)propionic acid .

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before incineration to prevent nitro group explosion risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.